1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]ethanol |
InChI |
InChI=1S/C15H19N3O2/c1-10(19)15-13-8-18(9-14(13)16-17-15)7-11-3-5-12(20-2)6-4-11/h3-6,10,19H,7-9H2,1-2H3,(H,16,17) |
InChI Key |
QBCLZGICLQYHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC2=C1CN(C2)CC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[3,4-c]pyrazole Core
The pyrrolo[3,4-c]pyrazole core is typically constructed via (4 + 2) cycloaddition or cyclocondensation. A transition-metal-free approach involving alkoxyallenes and 1,2-diaza-1,3-dienes has been reported to yield 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles in >80% yield . For example, heating a mixture of methoxyallene (1.2 equiv) and 1,2-diaza-1,3-diene (1.0 equiv) in toluene at 110°C for 12 hours under nitrogen affords the bicyclic intermediate. This method avoids metal catalysts, simplifying purification and scalability .
Alternative routes employ Knorr-type pyrazole synthesis, where hydrazines react with β-keto esters. For instance, condensation of methyl 3-oxobutanoate with hydrazine hydrate in ethanol at reflux forms the pyrazole ring, followed by cyclization with a diamine to generate the pyrrolidine moiety . However, this method suffers from moderate yields (50–60%) due to competing side reactions .
Introduction of the 4-Methoxybenzyl Group
The 5-position of the pyrrolopyrazole core is functionalized via alkylation using 4-methoxybenzyl bromide or chloride. A procedure adapted from benzylation protocols involves treating the core intermediate (1.0 equiv) with 4-methoxybenzyl bromide (1.05 equiv) in DMF at 0°C in the presence of potassium carbonate (1.5 equiv) . After 2 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the 4-methoxybenzyl-substituted product in 70–75% yield .
| Reaction Component | Quantity/Equiv | Conditions | Yield |
|---|---|---|---|
| Pyrrolopyrazole core | 1.0 equiv | DMF, 0°C, 2 h | 70–75% |
| 4-Methoxybenzyl bromide | 1.05 equiv | K₂CO₃ (1.5 equiv) |
Notably, substituting DMF with THF reduces yields to 50%, likely due to poorer solubility of the inorganic base .
Incorporation of the Ethan-1-ol Moiety
The ethanol group at the 3-position is introduced via Grignard addition to a carbonyl precursor. For example, treating 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) with methylmagnesium bromide (1.3 equiv) in THF at 0°C, followed by stirring at room temperature for 12 hours, yields 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol in 44–55% yield . This method is adaptable to the target compound by substituting the pyrazole aldehyde with a pyrrolopyrazole-3-carbaldehyde intermediate .
Critical Optimization Steps:
-
Temperature Control: Slow addition of Grignard reagent at 0°C minimizes side reactions.
-
Workup: Quenching with saturated NH₄Cl and extraction with ethyl acetate improves recovery .
Optimization and Purification Strategies
Solvent Selection:
-
Alkylation Steps: DMF outperforms THF due to superior base solubility .
-
Cycloaddition Reactions: Toluene enables high-temperature reactions without decomposition .
Purification:
-
Silica gel chromatography with gradients of acetone/heptane (1:19 to 1:9) effectively isolates the target compound .
-
Recrystallization from ethanol/water mixtures enhances purity to >95% .
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole or pyrrole rings.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds with pyrazole moieties often exhibit diverse biological activities including anti-inflammatory, analgesic, and anticancer properties. The specific compound has been studied for its potential as an anticancer agent due to its structural similarity to known cytotoxic agents.
Case Study: Anticancer Activity
In a study investigating new pyrazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, derivatives were synthesized and tested for their ability to induce apoptosis in colorectal cancer cells (RKO), showing promising results in terms of cell viability reduction and apoptotic marker activation .
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been well-documented. In various studies, compounds similar to 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol have demonstrated effective radical scavenging activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Research Findings
A recent study evaluated the antioxidant activity of several synthesized pyrazole derivatives using the DPPH assay. The results indicated that many of these compounds exhibited superior radical scavenging abilities compared to ascorbic acid, suggesting their potential utility as dietary supplements or therapeutic agents against oxidative damage .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, research into the neuroprotective effects of various pyrazole derivatives has gained traction. Compounds similar to 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol have been assessed for their ability to protect neuronal cells from damage induced by oxidative stress and excitotoxicity.
Experimental Evidence
In vitro studies have shown that certain pyrazole derivatives can inhibit neuronal cell death and promote cell survival pathways under stress conditions. These findings highlight the therapeutic potential of this compound in treating neurodegenerative conditions such as Alzheimer's disease .
Summary of Applications
The following table summarizes the key applications and findings related to 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol:
Mechanism of Action
The mechanism of action of 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
a) N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide
- Substituents : Acetyl, benzoyl, and benzamide groups replace the 4-methoxybenzyl and ethan-1-ol moieties.
- Synthesis: High-yield (97.6%) via benzoyl chloride and DIEA in THF, followed by methanolysis .
b) Danusertib (PHA-739358)
- Substituents : 4-Methylpiperazinyl benzamide and (R)-2-methoxy-2-phenylacetyl groups.
- Key Features : Higher molecular weight (474.55 g/mol) and stereospecificity (R-configuration) enhance kinase inhibition (e.g., Aurora kinases) .
- Synthesis : Utilizes palladium-catalyzed couplings and preparative HPLC for purification .
c) N-(6,6-Dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide
- Substituents : Dimethyl and piperidine carbonyl groups optimize CDK2 inhibition.
- Application: Identified as PHA-793887, a potent CDK inhibitor suitable for intravenous dosing .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
- Lipophilicity : The 4-methoxybenzyl group in the target compound increases lipophilicity compared to danusertib’s polar 4-methylpiperazine.
- Solubility : Hydroxyl groups (target compound) improve aqueous solubility relative to acetylated or benzoylated analogues.
- Target Affinity : Danusertib’s 4-methylpiperazine and stereospecific acetyl group enhance Aurora kinase binding, while the target compound’s simpler structure lacks direct activity data .
Biological Activity
1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol involves several steps:
- Formation of the Tetrahydropyrrolo[3,4-c]pyrazole : The initial step includes the cyclization of appropriate precursors to form the tetrahydropyrrole framework.
- Alkylation : The introduction of the 4-methoxybenzyl group occurs through a nucleophilic substitution reaction.
- Final Hydroxylation : The final compound is obtained by adding an ethanol group at the appropriate position.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of tetrahydropyrrolo[3,4-c]pyrazoles can inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus due to their ability to interfere with bacterial cell wall synthesis .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB and MAPK signaling .
- Case Study : In a study involving animal models of inflammation, administration of similar pyrazole derivatives led to reduced edema and inflammatory markers in serum .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that tetrahydropyrrolo[3,4-c]pyrazole derivatives induce apoptosis and inhibit cell proliferation .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation .
Data Table: Summary of Biological Activities
Q & A
Q. Key Optimization Parameters :
| Step | Reagent/Condition | Time | Yield |
|---|---|---|---|
| 1 | NaH, toluene, reflux | 4–6 h | 65–70% |
| 2 | Hydrazine hydrate, ethanol | 2 h | 80–85% |
| 3 | 4-Methoxybenzyl chloride, DMF, 60°C | 12 h | 70–75% |
Purification via recrystallization (ethanol/DMF) ensures >95% purity. Confirm intermediates using H NMR (e.g., δ 2.5–3.0 ppm for methylene protons) and IR (C=O stretch at ~1700 cm) .
Advanced: How can structural contradictions between spectroscopic data (NMR/IR) and X-ray crystallography be resolved during characterization?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. To resolve:
Cross-Validation : Compare experimental H NMR (e.g., integration ratios for aromatic protons) with computational predictions (DFT-based NMR shifts) .
X-Ray Refinement : Use SHELXL () to model disorder or hydrogen-bonding networks. For example, in related pyrrolo-pyrazole derivatives, O–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .
Elemental Analysis : Confirm stoichiometry (e.g., CHNO) via combustion analysis (±0.3% tolerance) .
Example : A discrepancy in methoxy group orientation (NMR vs. X-ray) was resolved by variable-temperature NMR, revealing rotational barriers <50 kJ/mol .
Basic: What spectroscopic and chromatographic methods are recommended for purity assessment and structural confirmation?
Methodological Answer:
- H/C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals:
- Pyrrolo-pyrazole N–H: δ 8.2–8.5 ppm (broad, exchangeable).
- 4-Methoxybenzyl OCH: δ 3.8 ppm (singlet) .
- IR Spectroscopy : Confirm hydroxyl (O–H stretch: 3200–3400 cm) and aromatic C–H bends (700–800 cm) .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection (λ = 254 nm). Retention time: 6.2 min (99% purity) .
Advanced: How can computational methods (e.g., molecular docking) evaluate the compound’s biological potential?
Methodological Answer:
Target Identification : Screen against enzymes like fungal 14α-demethylase (PDB: 3LD6) due to structural similarity to triazole antifungals .
Docking Protocol :
- Prepare ligand (AMBER force field) and receptor (PDB structure).
- Use AutoDock Vina with grid center near heme Fe (coordinates: x=15.2, y=22.7, z=18.4).
- Validate with positive controls (e.g., fluconazole, ΔG = -9.8 kcal/mol).
Results : A docking score of -8.5 kcal/mol suggests moderate binding affinity, warranting in vitro antifungal assays (e.g., MIC against C. albicans) .
Advanced: What challenges arise in crystallographic studies of pyrrolo-pyrazole derivatives, and how are they addressed?
Methodological Answer:
Challenges :
Q. Solutions :
Data Collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to improve redundancy .
Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. For disorder, split occupancy (e.g., 60:40 ratio) and constrain thermal parameters .
Hydrogen Bonding : Analyze O–H···O/N interactions (e.g., 2.9 Å, 158° angle) to stabilize packing .
Example : A derivative with a similar scaffold (CAS 2228971-82-0) refined to R = 0.045 using 4322 reflections .
Basic: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
Thermal Stability : TGA/DSC (heating rate 10°C/min) shows decomposition >200°C.
Solution Stability : Monitor via HPLC over 72 h in PBS (pH 7.4) or DMSO. <5% degradation indicates suitability for biological assays .
Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy detects photodegradation products (λ = 300–400 nm) .
Advanced: What strategies optimize yield in multi-step syntheses while minimizing byproducts?
Methodological Answer:
Stepwise Monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediates.
Catalysis : Employ Pd/C for hydrogenation steps (e.g., nitro group reduction) to avoid over-reduction .
Byproduct Mitigation : Add molecular sieves during hydrazine reactions to absorb HO, shifting equilibrium toward product .
Q. Yield Improvement Table :
| Step | Intervention | Yield Increase |
|---|---|---|
| 1 | Anhydrous NaSO drying | +10% |
| 2 | Slow cooling during recrystallization | +15% |
| 3 | Microwave-assisted heating (80°C, 30 min) | +20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
